[(1R,2R)-2-Phenylcyclohexyl]methanol
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Overview
Description
[(1R,2R)-2-Phenylcyclohexyl]methanol is a chiral alcohol with a cyclohexane ring substituted by a phenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-Phenylcyclohexyl]methanol can be achieved through several methods. One common approach involves the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene, followed by reduction. The reaction typically uses potassium ferricyanide, potassium carbonate, methanesulfonamide, and potassium osmate dihydrate as reagents . The reaction is carried out in water and tert-butyl alcohol, with vigorous stirring for two days. The product is then isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the resolution of racemic mixtures using chiral reagents or chromatography may be employed to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-Phenylcyclohexyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as chromium trioxide or potassium permanganate to form the corresponding ketone or carboxylic acid.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like Raney nickel or palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(1R,2R)-2-Phenylcyclohexyl]methanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for stereoselective transformations.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-Phenylcyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, leading to stereospecific effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
[(1R,2R)-2-Phenylcyclohexyl]methanol can be compared with other similar compounds, such as:
(1R,2S)-2-Phenylcyclohexyl]methanol: This enantiomer has different stereochemistry and may exhibit different biological and chemical properties.
Cyclohexanol derivatives: Compounds like 1-phenylcyclohexanol and 2-phenylcyclohexanol share structural similarities but differ in the position of the phenyl group and hydroxyl group.
Other chiral alcohols: Compounds like 2-phenyl-1-propanol and 2-phenyl-2-propanol have similar functional groups but different carbon skeletons.
Properties
CAS No. |
36359-51-0 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
[(1R,2R)-2-phenylcyclohexyl]methanol |
InChI |
InChI=1S/C13H18O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2/t12-,13-/m0/s1 |
InChI Key |
MJXMWXWVIXLIGK-STQMWFEESA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CO)C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(C(C1)CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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